molecular formula C60H115NO28 B15144771 TCO-PEG24-acid

TCO-PEG24-acid

Cat. No.: B15144771
M. Wt: 1298.5 g/mol
InChI Key: REJRWCKBCMDVEL-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG24-acid is a polyethylene glycol-based reagent that features a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to react with primary amine groups in the presence of activators. The TCO moiety is particularly reactive with tetrazine-containing molecules, making it a valuable tool in bioorthogonal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG24-acid involves the conjugation of a trans-cyclooctene moiety to a polyethylene glycol chain terminated with a carboxylic acid group. The carboxylic acid group can react with primary amine groups under amide coupling conditions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG24-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of TCO-PEG24-acid involves its highly reactive TCO moiety, which undergoes an inverse-electron demand Diels-Alder cycloaddition with tetrazine-containing molecules. This reaction is exceptionally fast and selective, making it ideal for bioorthogonal applications. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation .

Comparison with Similar Compounds

Similar Compounds

  • TCO-PEG4-acid
  • TCO-PEG12-acid
  • TCO-PEG8-acid

Uniqueness

TCO-PEG24-acid stands out due to its longer polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Properties

Molecular Formula

C60H115NO28

Molecular Weight

1298.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1-

InChI Key

REJRWCKBCMDVEL-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.